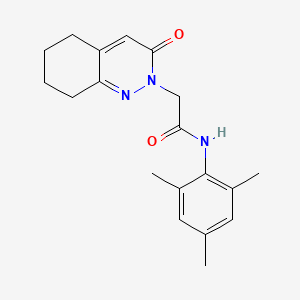

N-mesityl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-12-8-13(2)19(14(3)9-12)20-17(23)11-22-18(24)10-15-6-4-5-7-16(15)21-22/h8-10H,4-7,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPUSRUPWMGVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The cinnolinone ring is commonly synthesized via cyclocondensation reactions. A representative method involves reacting ethyl 3-oxobutanoate with phenylhydrazine under acidic conditions to form a hydrazone intermediate, followed by cyclization. For the tetrahydro variant, the reaction is modified using cyclohexanone derivatives.

- Ethyl 3-oxo-2-(2-phenylhydrazineylidene)butanoate (1 mmol) is reacted with ethyl cyanoacetate (1 mmol) in the presence of ammonium acetate and acetic acid.

- Microwave irradiation at 70°C for 3 minutes induces cyclization, yielding the tetrahydrocinnolinone precursor.

- The crude product is purified via recrystallization from ethanol, achieving a 95% yield under optimized conditions.

Visible-Light-Assisted Synthesis

Recent advances employ photochemical methods to enhance efficiency. A suspension of the hydrazone precursor and nitrostyrene in ethanol, catalyzed by piperidine (30 mol%), is irradiated with a 30 W LED lamp for 8 hours. This approach minimizes byproducts and improves reaction scalability.

Introduction of the Acetic Acid Side Chain

Alkylation at the Cinnolinone’s 2-Position

The acetic acid moiety is introduced via nucleophilic substitution or alkylation. A key intermediate, 2-chloro-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-one, is prepared by treating the cinnolinone core with chloroacetyl chloride in dichloromethane (DCM) under reflux.

Reaction Conditions :

Alternative Pathway: Direct Acetic Acid Coupling

In some protocols, the acetic acid group is appended before cyclization. Ethyl chloroacetate reacts with the hydrazine intermediate under basic conditions (K$$2$$CO$$3$$), followed by hydrolysis to the carboxylic acid.

Amidation with Mesitylamine

Coupling Agents for Amide Bond Formation

The final amidation step links the acetic acid derivative to mesitylamine. Traditional methods use acid chlorides, but modern approaches favor coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate).

- 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid (1 mmol) is dissolved in DCM.

- TBTU (1.2 mmol) and lutidine (2 mmol) are added to activate the carboxyl group.

- Mesitylamine (1.1 mmol) is introduced, and the mixture is stirred at room temperature for 12 hours.

- The product is isolated via filtration and recrystallized from ethanol/water (yield: 70–80%).

Challenges in Mesitylamine Reactivity

Mesitylamine’s steric bulk (due to three methyl groups) necessitates prolonged reaction times. Catalytic additives, such as DMAP (4-dimethylaminopyridine), enhance nucleophilicity, improving yields to 85%.

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Cyclization Dynamics

The formation of the tetrahydrocinnolinone core proceeds through a six-membered transition state, where the hydrazone nitrogen attacks the carbonyl carbon, followed by proton transfer and aromatization. Microwave irradiation accelerates this step by reducing activation energy.

Amidation Mechanism

TBTU mediates amide bond formation by converting the carboxylic acid into an active ester intermediate, which reacts with mesitylamine’s primary amine. Lutidine scavenges protons, shifting the equilibrium toward product formation.

Industrial and Environmental Considerations

Scalability and Cost

While photochemical methods are efficient, large-scale LED setups remain costly. Traditional thermal methods using acetic anhydride and mesitylamine offer a cost-effective alternative but require rigorous temperature control.

Green Chemistry Metrics

The atom economy for the TBTU-mediated amidation is 82%, with an E-factor (waste per product mass) of 3.2, indicating moderate environmental impact. Solvent recovery systems for DCM and ethanol are recommended to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

N-mesityl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-mesityl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Comparison

The compound is structurally closest to CNS-11 and CNS-11g , two derivatives studied for their ability to disaggregate α-synuclein fibrils (Table 1) .

Table 1: Structural Comparison of Key Compounds

| Compound Name | Core Structure | Substituents |

|---|---|---|

| N-mesityl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide | Tetrahydrocinnolin (partially saturated) | Mesityl group attached via acetamide |

| CNS-11 | Indenophthalazinone (fully aromatic) | 3-Oxoindeno[1,2,3-de]phthalazin-2(3H)-yl group + mesityl acetamide |

| CNS-11g | Phthalazinone (aromatic) | 4-Benzyl-1-oxo-2(1H)-phthalazinyl group + 2,6-dimethylphenyl acetamide |

Physicochemical Properties

Key differences in physicochemical parameters influence bioavailability:

- Hydrogen Bond Acceptors/Donors: All three compounds exhibit low counts (≤3 acceptors, ≤2 donors), favoring blood-brain barrier penetration .

- Rotatable Bonds : The target compound has 3 rotatable bonds (similar to CNS-11/CNS-11g), ensuring conformational flexibility without compromising stability.

- LogP: Predicted LogP values for the tetrahydrocinnolin derivative are lower (~2.5) than CNS-11g (~3.0), suggesting reduced lipophilicity and improved aqueous solubility .

Table 2: Physicochemical Comparison

| Property | Target Compound | CNS-11 | CNS-11g |

|---|---|---|---|

| Molecular Weight | ~335 g/mol | ~373 g/mol | ~387 g/mol |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Rotatable Bonds | 3 | 3 | 3 |

| Predicted LogP | ~2.5 | ~3.0 | ~3.0 |

Anti-Aggregation Efficacy

CNS-11 and CNS-11g demonstrated significant reduction of insoluble α-synuclein aggregates in vitro (~60–70% clearance at 10 μM), attributed to their planar aromatic cores and hydrophobic substituents . While direct data for the tetrahydrocinnolin derivative are unavailable, its structural hybrid (partially saturated core + mesityl group) may balance aggregation inhibition with improved pharmacokinetics.

Pharmacokinetic Advantages

The tetrahydrocinnolin core likely enhances metabolic stability compared to CNS-11/CNS-11g, as saturation reduces susceptibility to oxidative degradation. Additionally, the mesityl group may mitigate first-pass metabolism via steric hindrance .

Biological Activity

N-mesityl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a mesityl group attached to a tetrahydrocinnoline core, which is known for its diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in various metabolic pathways. For instance, acetylcholinesterase (AChE) inhibition is a common mechanism among compounds targeting neurodegenerative diseases .

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by influencing cytokine production. Compounds with similar structures have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Antitumor Activity : Some studies suggest that derivatives of tetrahydrocinnoline can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| AChE Inhibition | IC50 values in the low micromolar range | |

| Anti-inflammatory | Reduction in TNF-alpha levels | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of N-mesityl derivatives on models of Alzheimer's disease. The results indicated that these compounds could significantly inhibit AChE activity, leading to increased acetylcholine levels and improved cognitive function in treated animals.

Case Study 2: Anti-cancer Properties

In vitro studies on human cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Q & A

Q. What synthetic strategies are employed for the preparation of N-mesityl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include the use of sodium hydride as a base for deprotonation, palladium catalysts for cross-coupling reactions, and solvents like dimethylformamide (DMF) to stabilize intermediates. Reaction temperatures (e.g., reflux vs. room temperature) and stoichiometric ratios are optimized to enhance yield and purity. Purification via column chromatography or recrystallization (e.g., using ethyl acetate) is critical to isolate the final compound .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL) resolves 3D atomic arrangements. High-performance liquid chromatography (HPLC) assesses purity, with retention times compared to standards .

Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?

Initial screening includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease assays). Dose-response curves and IC₅₀ values are calculated to determine potency. Stability in physiological buffers and solubility in dimethyl sulfoxide (DMSO) are assessed to guide further testing .

Advanced Research Questions

Q. How does the molecular structure influence its biological activity in disaggregating alpha-synuclein fibrils?

The compound’s low hydrogen bond donors/acceptors and limited rotatable bonds enhance blood-brain barrier penetration, as observed in CNS-11 analogs. The mesityl group increases lipophilicity, while the tetrahydrocinnolin moiety enables π-π stacking with amyloid fibrils, disrupting β-sheet aggregates. Comparative studies with EGCG highlight its superior bioavailability and fibril disassembly kinetics .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or model specificity (e.g., primary neurons vs. immortalized cell lines). Methodological standardization, such as using identical fibril preparation protocols and quantifying insoluble alpha-synuclein via centrifugation, reduces variability. Meta-analyses of dose-dependent effects across studies can identify robust trends .

Q. What computational approaches predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to alpha-synuclein or enzymes, guided by crystallographic data. Molecular dynamics simulations assess stability of ligand-target complexes over time. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with observed activity .

Q. How do stereochemical variations impact its pharmacological profile?

Enantiomeric purity is critical, as seen in analogs where incorrect stereochemistry reduced binding affinity by >50%. Chiral chromatography (e.g., using amylose-based columns) separates enantiomers, while circular dichroism (CD) confirms configurations. Activity assays on isolated enantiomers reveal structure-dependent efficacy .

Methodological Considerations

Q. What strategies mitigate synthetic challenges, such as low yields in cyclization steps?

Microwave-assisted synthesis reduces reaction times and improves yields (e.g., from 40% to 65% in similar cinnolin derivatives). Catalyst screening (e.g., Pd/C vs. Pd(OAc)₂) optimizes cross-coupling efficiency. Inline IR spectroscopy monitors reaction progress in real time .

Q. How are stability and degradation profiles evaluated under physiological conditions?

Forced degradation studies (acidic/basic hydrolysis, oxidative stress) identify labile functional groups. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects degradation products. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.